6-Bromo-5-cyanopicolinamide

Beschreibung

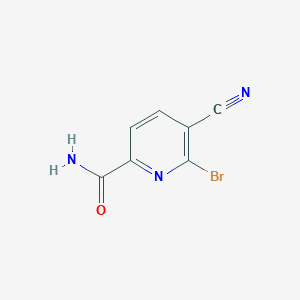

6-Bromo-5-cyanopicolinamide is a pyridine derivative featuring a bromo substituent at position 6, a cyano group at position 5, and an amide functional group.

Eigenschaften

Molekularformel |

C7H4BrN3O |

|---|---|

Molekulargewicht |

226.03 g/mol |

IUPAC-Name |

6-bromo-5-cyanopyridine-2-carboxamide |

InChI |

InChI=1S/C7H4BrN3O/c8-6-4(3-9)1-2-5(11-6)7(10)12/h1-2H,(H2,10,12) |

InChI-Schlüssel |

CXMABJUBKLNDSO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC(=C1C#N)Br)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-cyanopicolinamide typically involves the bromination of 5-cyanopicolinamide. One common method includes the reaction of 5-cyanopicolinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 6th position.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more cost-effective for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Bromo-5-cyanopicolinamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution Reactions: Products include various substituted picolinamides.

Reduction Reactions: Products include 6-bromo-5-aminopicolinamide.

Oxidation Reactions: Products depend on the specific oxidizing agent used and the reaction conditions.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-cyanopicolinamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-cyanopicolinamide involves its interaction with specific molecular targets. The bromine and cyano groups on the pyridine ring can participate in various interactions with biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Methyl 5-bromo-6-cyanopicolinate (CAS 959741-33-4)

- Structure: Bromo (position 5), cyano (position 6), and methyl ester groups on a picolinate backbone.

- Molecular Formula : C₈H₅BrN₂O₂; Molecular Weight : 241.04 g/mol .

- Key Differences: The methyl ester group replaces the amide in 6-Bromo-5-cyanopicolinamide.

- Applications : Primarily a synthetic intermediate in organic chemistry, with optimized synthesis routes reported .

5-Bromo-6-methylpicolinic Acid (CAS 870997-85-6)

- Structure : Bromo (position 5), methyl (position 6), and carboxylic acid groups.

- Similarity Score : 0.84 (structural similarity algorithm, ).

- Key Differences: Carboxylic acid instead of cyano and amide groups. Likely stronger acidity (pKa ~2–3 for pyridine carboxylic acids), impacting metal chelation or coordination chemistry applications .

- Applications: Potential use in catalysis or as a ligand in coordination complexes.

Methyl 3-amino-5-bromopicolinate (CAS 1462-86-8)

- Structure: Amino (position 3), bromo (position 5), and methyl ester groups.

- Similarity Score : 0.93 (highest among listed analogs, ).

- Absence of cyano group reduces electrophilic character compared to this compound.

- Applications : Likely a precursor in pharmaceutical synthesis, particularly for kinase inhibitors or antibiotics .

5-Amino-2-bromo-6-picoline (Synonyms: 6-Bromo-3-amino-2-picoline)

- Structure: Amino (position 5), bromo (position 2), and methyl (position 6) groups on a pyridine ring.

- Key Differences: Substitution pattern (bromo at position 2 vs. 6 in the target compound). Methyl and amino groups replace cyano and amide functionalities, altering electronic and steric properties .

- Applications : Intermediate in fine chemical synthesis, possibly for heterocyclic drug candidates.

Data Table: Structural and Functional Comparison

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound* | Br (6), CN (5), CONH₂ | Amide, cyano, bromo | N/A | Pharma/Agrochemical R&D |

| Methyl 5-bromo-6-cyanopicolinate | Br (5), CN (6), COOCH₃ | Ester, cyano, bromo | 241.04 | Synthetic intermediate |

| 5-Bromo-6-methylpicolinic acid | Br (5), CH₃ (6), COOH | Carboxylic acid, bromo | ~230 (estimated) | Coordination chemistry |

| Methyl 3-amino-5-bromopicolinate | Br (5), NH₂ (3), COOCH₃ | Amino, ester, bromo | ~244 (estimated) | Drug precursors |

| 5-Amino-2-bromo-6-picoline | Br (2), NH₂ (5), CH₃ (6) | Amino, methyl, bromo | ~203 (estimated) | Heterocyclic synthesis |

Research Findings and Implications

- Reactivity Trends: Cyano and amide groups in this compound may enhance electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions compared to ester or carboxylic acid analogs . Amino-containing analogs (e.g., Methyl 3-amino-5-bromopicolinate) exhibit greater versatility in cross-coupling reactions, a trait less pronounced in cyano/amide derivatives .

- Biological Relevance: Amide functionalities are often prioritized in drug design for improved metabolic stability and target binding, suggesting this compound could have advantages over ester-based analogs .

Notes and Limitations

- Synthesis and application data for this compound should be validated through experimental studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.